What is the chemical structure of Bagougeramine B?
What is the chemical structure of Bagougeramine B?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bagougeramine B is a nucleoside antibiotic produced by the bacterium Bacillus circulans. First identified in 1986, it belongs to the same structural family as the well-known protein synthesis inhibitor, gougerotin. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Bagougeramine B, intended for researchers in the fields of microbiology, medicinal chemistry, and drug development.
Chemical Structure and Properties
The chemical structure of Bagougeramine B was elucidated through a combination of acid hydrolysis and spectroscopic analysis. It is a complex molecule characterized by a cytosine nucleoside core linked to a dipeptide moiety, which is further modified with a spermidine group.
Molecular Formula: C₂₄H₄₄N₁₂O₇[1]
Structure:
The core structure of Bagougeramine B is closely related to Bagougeramine A and gougerotin. The key distinction in Bagougeramine B is the presence of a spermidine group, which replaces the 6'-NH₂ group found in Bagougeramine A.[2] The molecule consists of a 1-(4-amino-2-oxopyrimidin-1-yl)-1,4-dideoxy-β-D-glucopyranuronic acid backbone. This is attached to a dipeptide-like side chain composed of guanidino-D-alanine and a sarcosine-like residue.
(Image of the 2D chemical structure of Bagougeramine B would be placed here if available)
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 612.67 g/mol | [1] |
| Appearance | Soluble in water | [2] |
| Chemical Reactions | Positive for Sakaguchi, chlorine-tolidine, and ninhydrin reactions | [2] |
Biological Activity and Mechanism of Action
Bagougeramine B exhibits a broad spectrum of antimicrobial activity.[3] Its structural similarity to gougerotin, a known inhibitor of protein synthesis, strongly suggests a similar mechanism of action.
Antimicrobial Spectrum:
Mechanism of Action:
The proposed mechanism of action for Bagougeramine B is the inhibition of protein synthesis in prokaryotic cells. This is based on the well-established mechanism of its structural analog, gougerotin, which interferes with the peptidyl transferase center of the ribosome. It is hypothesized that Bagougeramine B binds to the A-site of the 50S ribosomal subunit, thereby preventing the binding of aminoacyl-tRNA and inhibiting peptide bond formation.
Caption: Proposed mechanism of action for Bagougeramine B.
Experimental Protocols
The following are generalized experimental protocols based on the methods described for the isolation and characterization of Bagougeramine B.
Isolation and Purification:
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Fermentation: Bacillus circulans is cultured in a suitable broth medium under optimal conditions for the production of Bagougeramine B.
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Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant, containing the antibiotic, is then subjected to extraction procedures.
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Chromatography: The crude extract is purified using a series of chromatographic techniques, which may include ion-exchange chromatography, gel filtration, and high-performance liquid chromatography (HPLC).
Structure Elucidation:
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Acid Hydrolysis: The purified compound is hydrolyzed with acid to break it down into its constituent components (cytosine, guanidino-D-alanine, spermidine, etc.). These components are then identified by standard analytical methods.
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Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition. Fragmentation patterns can provide further structural information.
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Caption: General experimental workflow for Bagougeramine B.
Conclusion
Bagougeramine B represents an interesting member of the nucleoside antibiotic family with potential for further investigation. Its unique structural features, including the spermidine moiety, may confer distinct biological properties compared to other members of its class. A more detailed investigation into its antimicrobial spectrum and a definitive confirmation of its mechanism of action are warranted to fully assess its therapeutic potential. Further research into its synthesis and the generation of analogs could lead to the development of novel antimicrobial agents.
References
- 1. Cytosylglucuronic acid synthase (cytosine: UDP-glucuronosyltransferase) from Streptomyces griseochromogenes, the first prokaryotic UDP-glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GOUGEROTIN, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective inhibition of protein assembly by Gougerotin - PubMed [pubmed.ncbi.nlm.nih.gov]
